N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Antifungal resistance Candida albicans Benzisothiazolinone scaffold

Researchers seeking novel antifungal leads face a critical gap in the benzisothiazolinone SAR landscape: no compound combines an ethylene-linked 2-methoxyphenyl moiety with a secondary amide. This custom-synthesis candidate directly addresses that gap. - Fills a specific substitution gap between N-aryl and N-benzyl tertiary amide series, enabling systematic linker-length and oxidation-state SAR studies. - Non-oxidized BZT core predicted to act as an irreversible covalent sortase A inhibitor, making it a mechanistically appropriate tool for anti-virulence research. - Accessible via validated EDCI/HOBt coupling of commercially available building block CAS 82152-06-5; request ≥95% HPLC purity with full characterization (¹H/¹³C NMR, HRMS).

Molecular Formula C18H18N2O3S
Molecular Weight 342.4 g/mol
Cat. No. B4509541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Molecular FormulaC18H18N2O3S
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)10-11-19-17(21)12-20-18(22)14-7-3-5-9-16(14)24-20/h2-9H,10-12H2,1H3,(H,19,21)
InChIKeyCEPYKNKXQDVAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzisothiazolinone Acetamide: Baseline Identity & Procurement Context


N-[2-(2-Methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (molecular formula C₁₈H₁₈N₂O₃S, exact mass 342.1038) is a synthetic small molecule that incorporates a 1,2‑benzisothiazolin‑3‑one (BZT) heterocycle linked via an acetamide spacer to a 2‑methoxyphenethylamine moiety. The BZT scaffold is recognized as a privileged structure with demonstrated antifungal [1], antibacterial [2], and enzyme‑inhibitory activities, while the pendant 2‑methoxyphenethyl group introduces structural features that differentiate it from simpler N‑aryl or N‑benzyl congeners. This compound belongs to a broader series of (3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)acetamide derivatives that are accessible through carbodiimide‑mediated condensation of the corresponding acetic acid building block (CAS 82152‑06‑5) with primary or secondary amines.

BZT scaffold supports antifungal and antibacterial screening studies
Non-oxidized thioether core is critical for covalent enzyme inhibition assays (e.g., sortase A)
2‑Methoxyphenethyl acetamide linker differentiates from simpler N‑aryl/benzyl analogs for SAR expansion

Substitution Risks for Benzisothiazolinone Acetamide


Within the 1,2‑benzisothiazolin‑3‑one acetamide family, even conservative structural modifications produce large shifts in biological potency, target selectivity, and physicochemical properties that preclude generic interchange. For example, the N‑benzyl‑N‑methyl analog DFD‑VI‑15 (CHEBI:82658) exhibits MIC₅₀ values of 1.6 µg/mL against Candida albicans [1], but replacement of the benzyl group with an ethylene‑linked 2‑methoxyphenyl moiety is predicted to alter logP by approximately +0.2 units and introduce conformational flexibility that may affect mitochondrial target engagement and fungicidal spectrum. Similarly, oxidation of the benzisothiazolinone sulfur to the 1,1‑dioxide (sulfone) profoundly alters electrophilicity and covalent inhibitory capacity, as documented in structure‑activity studies on sortase A transpeptidase [2]. These data demonstrate that the precise N‑substituent identity and oxidation state are critical determinants of biological performance, making generic substitution without side‑by‑side comparability data a scientifically unsound practice for procurement decisions.

Antifungal profile
Ethylene‑linked 2‑methoxyphenyl moiety may shift antifungal spectrum relative to N‑benzyl analogs; direct MIC data needed
Covalent mechanism
Non‑oxidized sulfur is required for irreversible inhibition; the commercially available sulfone analog (CAS 899954‑17‑7) may lack this covalent capacity
Sourcing mismatch
Stocked sulfone is not a functional substitute; custom synthesis yields the mechanistically relevant non‑oxidized form

Benzisothiazolinone Acetamide vs. Structural Analogs


Antifungal Potency vs. DFD-VI-15 Analog

The closest structurally characterized analog, N-benzyl-N-methyl-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (DFD-VI-15), demonstrates an MIC₅₀ of 1.6 µg/mL against Candida albicans CAF2 in CLSI broth microdilution assays. DFD-VI-15 also shows fungicidal activity (MFC₅₀/MIC₅₀ ≤4) against multiple Candida spp. and dermatophytes [1]. The target compound substitutes the N-benzyl-N-methyl group with an N-[2-(2-methoxyphenyl)ethyl] moiety, which increases the calculated logP by ~0.2 units (estimated cLogP: target ≈ 2.8 vs. DFD-VI-15 ≈ 2.6) and introduces conformational flexibility that may enhance mitochondrial membrane penetration—the proposed target site for DFD-VI-15. While direct MIC data for the target compound are not publicly available, the preserved BZT core and the enhanced lipophilicity suggest potential for comparable or differentiated antifungal activity that warrants head-to-head testing.

Antifungal potency vs. DFD‑VI‑15
Class‑level inference
Target: not directly reportedDFD‑VI‑15: MIC₅₀ 1.6 µg/mL (C. albicans CAF2)
Estimated ΔcLogP +0.2 (2.8 vs. 2.6); conformational flexibility difference
Antifungal endpoint may differ; requires head‑to‑head MIC evaluation
CLSI broth microdilution, reference scaffold data only
Antifungal resistance Candida albicans Benzisothiazolinone scaffold

Oxidation State and Covalent Inhibition Mechanism

The 1,2‑benzisothiazolin‑3‑one sulfur in the target compound exists in the non‑oxidized thioether form. In contrast, the commercially available sulfone analog (N‑[2‑(2‑methoxyphenyl)ethyl]‑2‑(1,1,3‑trioxo‑2,3‑dihydro‑1λ⁶,2‑benzothiazol‑2‑yl)acetamide, CAS 899954‑17‑7) carries the sulfur fully oxidized to the 1,1‑dioxide [1]. SAR studies on benzisothiazolinone‑based sortase A inhibitors demonstrate that the non‑oxidized core acts as an irreversible covalent inhibitor, whereas oxidation to the sulfone abolishes or substantially attenuates this mechanism [2]. The target compound, by retaining the electrophilic sulfur center, is predicted to maintain covalent inhibitory capacity against enzymes such as sortase A, while the sulfone analog—though commercially available at $54–79/mg [1]—may exhibit a fundamentally different (non‑covalent or weaker) inhibition profile. This oxidation‑state‑dependent mechanism constitutes a critical differentiation point for end‑users selecting compounds for anti‑virulence or antibacterial target engagement studies.

Oxidation state & mechanism
Class‑level inference
Target: non‑oxidized BZT coreSulfone analog (CAS 899954‑17‑7): 1,1‑dioxide
Predicted covalent inhibitor (target) vs. attenuated/non‑covalent (sulfone)
Mechanistic class strongly depends on oxidation state; validate sortase A inhibition in‑house
SAR from Zhulenkovs et al. 2014; no direct IC₅₀ pair available
Sortase A inhibition Covalent warhead Benzisothiazolinone oxidation state

Synthetic Route & Yield Benchmarking

The target compound is accessible through 1‑ethyl‑3‑(3‑dimethylaminopropyl)carbodiimide (EDCI)/1‑hydroxybenzotriazole (HOBt)‑mediated condensation of (3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)acetic acid (CAS 82152‑06‑5) with 2‑(2‑methoxyphenyl)ethanamine. The closest patent exemplar, the synthesis of 2‑(benzisothiazol‑3‑one‑2‑yl)‑N‑(2‑methoxyphenyl)acetamide (compound b in CN104926752A), is reported to proceed with a yield of >60% (isolated product) using 1.3 equivalents of the acid, 1.1 equiv HOBt, and 1.2 equiv EDCI in DMF at room temperature over 24 h. The product was purified by column chromatography (ethyl acetate:petroleum ether = 1:1.1) [1]. The target compound, which incorporates an ethylene spacer between the amide nitrogen and the 2‑methoxyphenyl ring, is expected to exhibit similar or slightly modified reactivity due to increased nucleophilicity of the primary aliphatic amine compared to the aniline derivative; estimated isolated yields in the 55–70% range are anticipated based on the established protocol. The commercial availability of the acid building block from multiple suppliers (abcr, Fluorochem, CymitQuimica) further supports synthetic feasibility .

Synthetic route & yield
Context‑dependent
EDCI/HOBt coupling in DMF, r.t., 24 h; anticipated isolated yield 55–70% based on patent analog (compound b, >60%)
Supports synthesis feasibility and cost estimation; yield must be verified on target substrate
Column chromatography purification; building blocks commercially available
Amide coupling synthesis Carbodiimide condensation Reaction yield comparison

Lipophilicity & H-Bonding Profile Comparison

The target compound is estimated to have a cLogP of approximately 2.8 (based on fragment‑additive calculation), compared to ~2.6 for the N‑benzyl‑N‑methyl analog DFD‑VI‑15 (CHEBI:82658) [1] and ~2.1 for the direct N‑(2‑methoxyphenyl) analog (compound b from CN104926752A). The ethylene linker contributes approximately +0.2 logP units relative to the N‑benzyl analog while reducing hydrogen‑bond donor count to 1 (vs. 0 for the N‑benzyl analog, which is a tertiary amide). The molecular weight (342.4 g/mol) remains within favorable drug‑like space, and the topological polar surface area (tPSA) is estimated at ~58.5 Ų, supporting reasonable membrane permeability. These physicochemical properties position the target compound favorably for both in vitro screening and potential in vivo studies, with a cLogP that balances aqueous solubility and passive membrane diffusion.

Lipophilicity & H‑bonding
Context‑dependent
cLogP ≈ 2.8 HBD = 1 tPSA ≈ 58.5 Ų MW 342.4
Differentiated logP and HBD profile may influence assay solubility and formulation strategy
Estimated values; compare with DFD‑VI‑15 (cLogP 2.6, HBD 0)
Lipophilicity Drug-likeness Physicochemical property prediction

Commercial Availability vs. Custom Synthesis

The 1,1‑dioxide (sulfone) analog is commercially stocked by Life Chemicals (catalog F2748‑0094) in quantities from 2 µmol to 10 mg, with pricing ranging from $54 (1 mg) to $79 (10 mg) as of May 2023 [1]. The target compound (non‑oxidized form) does not appear in major commercial screening libraries (ChemDiv, Enamine, Life Chemicals, MolPort) as a stocked item, necessitating custom synthesis. However, both required building blocks—(3‑oxo‑1,2‑benzothiazol‑2(3H)‑yl)acetic acid (CAS 82152‑06‑5, purity ≥95%) and 2‑(2‑methoxyphenyl)ethanamine—are commercially available, supporting straightforward one‑step synthesis. The estimated custom synthesis cost for multi‑milligram quantities is anticipated to be comparable to or moderately higher than the sulfone analog's retail price, with the critical advantage that the buyer obtains the mechanistically relevant non‑oxidized form rather than the potentially inactive sulfone.

Commercial availability
Context‑dependent
Stocked sulfone: $54–79/mg; target not stocked — custom synthesis needed; acid building block $50–100/g
Procurement choice should balance lead time/cost vs. correct covalent mechanism
Pricing as of May 2023; verify with suppliers
Compound sourcing Custom synthesis Procurement cost analysis

Application Scenarios for Benzisothiazolinone Acetamide


Antifungal Discovery for Azole-Resistant Strains

The established MIC₅₀ range of 0.8–3.2 µg/mL for the structurally analogous DFD‑VI‑15 against multiple Candida spp. and Cryptococcus neoformans, including azole‑resistant strains [1], supports the use of the target compound as a screening candidate for novel antifungal development. The target compound's increased cLogP (≈ 2.8 vs. 2.6 for DFD‑VI‑15) and conformational flexibility conferred by the ethylene linker may enhance mitochondrial membrane penetration, potentially improving activity against strains with reduced susceptibility to existing azole and polyene antifungals. Investigators should prioritize head‑to‑head MIC determinations against CLSI‑standardized fungal panels to quantify the actual potency differential.

Covalent Sortase A Inhibition

The non‑oxidized BZT core of the target compound is predicted to function as an irreversible covalent inhibitor of sortase A, based on SAR studies demonstrating that benzisothiazolin‑3‑one derivatives act as mechanism‑based inhibitors of this enzyme, while the 1,1‑dioxide analogs lose this capacity [2]. This makes the target compound a mechanistically appropriate tool compound for anti‑virulence studies in Staphylococcus aureus and other Gram‑positive pathogens, where sortase A inhibition blocks surface protein anchoring and attenuates virulence without imposing the selective pressure that drives antibiotic resistance.

SAR Expansion of BZT Acetamide Series

The target compound fills a specific substitution gap in the known BZT acetamide SAR landscape: it combines an ethylene‑linked 2‑methoxyphenyl moiety with a secondary amide, distinguishing it from both the N‑aryl series described in CN104926752A [3] and the N‑benzyl tertiary amide series exemplified by DFD‑VI‑15. Incorporating this compound into SAR matrix studies enables systematic evaluation of linker length (methylene vs. ethylene), amine substitution (primary vs. secondary vs. tertiary amide), and aryl substitution pattern (2‑methoxy vs. 4‑methoxy vs. unsubstituted) on antifungal potency, enzyme inhibition, and physicochemical properties.

Custom Synthesis for In Vivo Proof-of-Concept

With both building blocks commercially available and a validated EDCI/HOBt coupling protocol established in the patent literature [3], the target compound is amenable to rapid custom synthesis at scales sufficient for in‑vivo tolerability and efficacy studies. Procurement teams should request a minimum purity specification of ≥95% (HPLC) and full characterization (¹H NMR, ¹³C NMR, HRMS) from the custom synthesis provider. The anticipated 55–70% isolated yield, based on patent exemplar benchmarks, enables reliable cost projections for multi‑gram scale‑up.

Application
Selection Property
Validation Focus
Antifungal screening studies
Class‑level BZT scaffold activity; differentiated lipophilicity
Head‑to‑head MIC against azole‑resistant Candida and Cryptococcus strains
Anti‑virulence enzyme inhibition
Non‑oxidized core predicts covalent sortase A inhibition
Sortase A target engagement and irreversible inhibition assays
SAR matrix expansion
Ethylene linker and 2‑methoxyphenyl substitution pattern
Systematic comparison of antifungal potency and enzyme inhibition across linker/amide variants
Custom synthesis & in vivo tool
Validated coupling route; building block availability
Scale‑up to multi‑gram; purity ≥95% (HPLC); full characterization
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